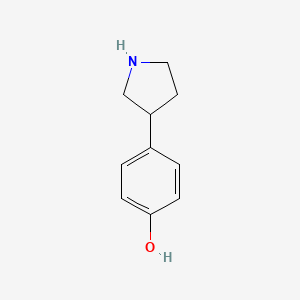

4-(Pyrrolidin-3-yl)phenol

Description

Significance of Pyrrolidine-Phenol Scaffolds in Contemporary Organic Chemistry and Synthetic Strategy

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products and synthetic compounds with pronounced biological activities. nih.gov Its saturated, three-dimensional nature allows for the exploration of chemical space in ways that flat, aromatic systems cannot, offering stereochemical diversity that is crucial for specific molecular interactions with biological targets. nih.govresearchgate.net The non-planar structure of the pyrrolidine ring, often described as having "pseudorotation," contributes to an increased three-dimensional coverage, a desirable trait in drug design. nih.govresearchgate.net

The phenol (B47542) group, on the other hand, provides a site for hydrogen bonding and can act as a key interaction point with biological receptors. The combination of these two moieties in the 4-(pyrrolidin-3-yl)phenol scaffold creates a versatile platform for developing new chemical entities.

Synthetic strategies to access this and related scaffolds are diverse. One common approach involves the nucleophilic substitution reaction between a protected pyrrolidine derivative and a suitably substituted phenol. For instance, the synthesis of analogs often involves the reaction of a pyrrolidin-3-ol with a halogenated aromatic compound under basic conditions, followed by deprotection steps. mdpi.com Another strategy is the copper-catalyzed direct oxidative α-arylation of pyrrolidine with phenols. ulb.ac.be The development of stereoselective synthetic routes is of particular importance to isolate specific enantiomers, as different stereoisomers can exhibit distinct biological profiles. nih.gov

Overview of Core Research Domains and Emerging Trajectories for this compound and its Analogues

Research into this compound and its analogues spans several key domains, primarily within medicinal chemistry. The structural features of this scaffold make it a prime candidate for interaction with various biological targets.

Derivatives of this compound have been investigated for their potential as:

Anticancer Agents: The pyrrolidine scaffold is found in numerous compounds with demonstrated anticancer activity. mdpi.comresearchgate.net Research has shown that derivatives can exhibit cytotoxic effects against various cancer cell lines.

Central Nervous System (CNS) Agents: The ability of certain pyrrolidine-containing molecules to cross the blood-brain barrier makes them attractive for targeting CNS disorders. smolecule.com Analogues have been explored for their potential in treating conditions like anxiety and depression by modulating neurotransmitter systems. smolecule.com

Enzyme Inhibitors: The specific geometry and functional groups of this compound derivatives allow them to fit into the active sites of enzymes, potentially leading to their inhibition. ontosight.ai

Receptor Antagonists/Agonists: The scaffold can be modified to create molecules that bind to and either block (antagonize) or activate (agonize) specific receptors. For example, derivatives of a related compound, 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov

Emerging research continues to explore the potential of this scaffold in new therapeutic areas. The development of novel synthetic methodologies, such as cascade reactions to construct fused pyrrolidine ring systems, opens up avenues for creating more complex and diverse molecular architectures. acs.org Furthermore, the use of computational modeling is becoming increasingly important in predicting the biological activity of new analogues and guiding synthetic efforts. ontosight.ai

Table 1: Research Applications of this compound Derivatives

| Research Area | Specific Target/Application | Reference |

|---|---|---|

| Oncology | Cytotoxicity against cancer cell lines | |

| Central Nervous System | Treatment of anxiety and depression | smolecule.com |

| Endocrinology | Melanin-concentrating hormone receptor-1 (MCH-R1) antagonists | nih.gov |

The versatility of the this compound scaffold, coupled with ongoing advancements in synthetic chemistry and molecular modeling, ensures its continued importance in the quest for novel and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-3-1-8(2-4-10)9-5-6-11-7-9/h1-4,9,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPXFFMUODBQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyrrolidin 3 Yl Phenol and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections Leading to Key Precursors

A retrosynthetic analysis of 4-(pyrrolidin-3-yl)phenol reveals several logical bond disconnections that lead to readily available starting materials. The primary disconnection is typically made at the C-C bond between the phenyl and pyrrolidine (B122466) rings. This leads to two key synthons: a 4-hydroxyphenyl synthon and a 3-pyrrolidinyl synthon. The corresponding synthetic equivalents for these synthons are a protected 4-halophenol or a phenol (B47542) derivative suitable for C-H functionalization, and a pyrrolidine precursor with a suitable leaving group or a functional group that can participate in a coupling reaction.

Another strategic disconnection can be made within the pyrrolidine ring itself, often through a [3+2] cycloaddition approach. In this case, the pyrrolidine ring is constructed from an azomethine ylide and an appropriate dipolarophile. This strategy allows for the concurrent formation of the heterocyclic ring and the introduction of desired substituents.

The choice of disconnection strategy is often guided by the desired substitution pattern on both the aromatic and heterocyclic rings, as well as the need for stereochemical control at the C3 position of the pyrrolidine.

Established and Innovative Synthetic Routes to the this compound Core Structure

The construction of the this compound scaffold can be achieved through several established and innovative synthetic routes. These methods focus on the strategic formation of the key C-C bond between the aromatic and heterocyclic rings and the construction of the pyrrolidine ring itself.

Phenol Functionalization and Aromatic Modification Strategies

Phenol functionalization plays a crucial role in the synthesis of this compound. One common strategy involves the use of a protected 4-halophenol, such as 4-bromophenol (B116583) or 4-iodophenol, where the hydroxyl group is protected with a suitable protecting group like a benzyl (B1604629) or silyl (B83357) ether. This halo-aromatic compound can then undergo a cross-coupling reaction with a pyrrolidine-based nucleophile.

More recent approaches focus on the direct C-H functionalization of phenols. acs.org These methods avoid the pre-functionalization of the aromatic ring and offer a more atom-economical route. For instance, transition metal-catalyzed C-H activation can be employed to directly couple a phenol with a pyrrolidine precursor. nih.gov Rhodium-catalyzed reactions have shown promise in the para-selective C-H functionalization of free phenols, which could be adapted for the synthesis of the target molecule. acs.org

| Strategy | Description | Key Reagents/Catalysts |

| Halogenation and Protection | The phenol is first halogenated at the para position and the hydroxyl group is protected. | NBS, NIS, Benzyl bromide, TBSCl |

| Direct C-H Functionalization | The C-H bond at the para position of the phenol is directly activated and coupled. | Rh(II) catalysts, Palladium catalysts nih.gov |

| Nucleophilic Aromatic Substitution | A highly activated phenol derivative reacts with a nucleophilic pyrrolidine. | Strong electron-withdrawing groups on the phenol ring. |

This table summarizes key strategies for phenol functionalization in the synthesis of this compound.

Pyrrolidine Ring Construction and Cyclization Methodologies

The formation of the pyrrolidine ring is a cornerstone of the synthesis. Several methodologies are employed, ranging from classical cyclization reactions to modern cycloaddition strategies.

One of the most powerful methods for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. sci-hub.se This approach allows for a high degree of stereocontrol and the introduction of various substituents. For the synthesis of this compound, a styrene (B11656) derivative bearing a protected hydroxyl group can serve as the dipolarophile.

Intramolecular cyclization of γ-amino alkenes is another effective strategy. Palladium-catalyzed carboamination reactions of γ-amino alkenes with aryl halides can lead to the formation of 2-arylpyrrolidines. nih.gov While this provides a different isomer, modifications to the starting materials could potentially yield the desired 3-arylpyrrolidine.

More recently, a palladium-catalyzed hydroarylation of pyrrolines has been developed to produce 3-arylpyrrolidines. nih.govchemrxiv.org This method offers a direct route to the core structure from readily available precursors.

| Method | Description | Key Intermediates/Catalysts |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a substituted styrene. sci-hub.se | Azomethine ylides, Styrene derivatives, Metal catalysts (e.g., Cu, Ag) |

| Intramolecular Cyclization | Cyclization of a γ-amino alkene with an aryl halide. nih.gov | γ-amino alkenes, Aryl halides, Palladium catalysts |

| Hydroarylation of Pyrrolines | Direct arylation of a pyrroline. nih.govchemrxiv.org | Pyrrolines, Arylboronic acids, Palladium catalysts |

| Ring-Closing Metathesis | Cyclization of a diallylamine (B93489) derivative. sci-hub.se | Diallylamines, Grubbs' catalyst |

This table highlights prominent methods for the construction of the pyrrolidine ring.

Cross-Coupling Reactions and Intermolecular Linkages for Scaffold Assembly

Transition metal-catalyzed cross-coupling reactions are instrumental in forging the C-C bond between the phenolic and pyrrolidinyl moieties. nih.gov The Suzuki-Miyaura coupling is a widely used method, typically involving the reaction of an arylboronic acid with a halo-substituted partner. nrochemistry.com In the context of this compound synthesis, this could involve coupling a 4-(tert-butoxycarbonyl-pyrrolidin-3-yl)boronic acid with a protected 4-halophenol.

The Heck reaction, which couples an alkene with an aryl halide, can also be employed. For instance, a protected 2,5-dihydropyrrole can be arylated with a 4-halophenol derivative to yield a 3-aryl-2,5-dihydropyrrole, which can then be reduced to the corresponding pyrrolidine. sci-hub.se

| Reaction | Description | Key Reactants/Catalysts |

| Suzuki-Miyaura Coupling | Coupling of an arylboronic acid with an aryl halide. nrochemistry.com | Arylboronic acids, Aryl halides, Palladium catalysts, Base |

| Heck Coupling | Coupling of an alkene with an aryl halide. sci-hub.se | Alkenes (e.g., dihydropyrrole), Aryl halides, Palladium catalysts, Base |

| Negishi Coupling | Coupling of an organozinc reagent with an aryl halide. nih.gov | Organozinc reagents, Aryl halides, Palladium or Nickel catalysts |

| Stille Coupling | Coupling of an organotin reagent with an aryl halide. nrochemistry.com | Organotin reagents, Aryl halides, Palladium catalysts |

This table outlines key cross-coupling reactions for assembling the this compound scaffold.

Stereoselective Synthesis of this compound Stereoisomers

The biological activity of this compound derivatives is often dependent on the stereochemistry at the C3 and potentially other chiral centers on the pyrrolidine ring. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric [3+2] cycloaddition reactions, often employing chiral ligands or auxiliaries, are a powerful tool for the enantioselective synthesis of substituted pyrrolidines. nih.gov The use of a chiral catalyst can direct the formation of a specific enantiomer of the 3-arylpyrrolidine core.

Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboronic acids has been shown to produce chiral 3-arylpyrrolidines with high enantioselectivity. acs.org This method provides a direct route to enantiomerically enriched products.

Another approach involves the resolution of racemic mixtures. Diastereomeric salts can be formed using a chiral resolving agent, allowing for the separation of enantiomers by crystallization. Alternatively, chiral chromatography can be employed to separate the enantiomers of a racemic intermediate or the final product. nih.gov

| Method | Description | Key Features |

| Asymmetric [3+2] Cycloaddition | Use of chiral catalysts or auxiliaries in the cycloaddition reaction. nih.gov | High enantioselectivity, control over multiple stereocenters. |

| Asymmetric Hydroarylation | Rhodium-catalyzed reaction with a chiral ligand. acs.org | Direct formation of chiral 3-arylpyrrolidines. |

| Resolution of Racemates | Separation of enantiomers via diastereomeric salt formation or chiral chromatography. nih.gov | Applicable to a wide range of compounds. |

| Nitrile Anion Cyclization | Enantioselective cyclization of a nitrile-containing precursor. acs.orgresearchgate.net | Forms the pyrrolidine ring with controlled stereochemistry. |

This table summarizes methods for the stereoselective synthesis of this compound stereoisomers.

Synthesis of N-Substituted and Ring-Modified Pyrrolidinylphenol Derivatives

The synthesis of N-substituted and ring-modified derivatives of this compound is crucial for exploring structure-activity relationships and optimizing biological activity.

N-substitution is typically achieved by alkylation or acylation of the pyrrolidine nitrogen. This can be performed on the final this compound or on a protected pyrrolidine intermediate. A wide range of alkyl halides, acyl chlorides, and other electrophiles can be used to introduce various substituents at the nitrogen atom. nih.gov

Ring modifications can involve the introduction of substituents at other positions on the pyrrolidine ring. This is often accomplished by starting with a pre-functionalized pyrrolidine precursor or by modifying the pyrrolidine ring at a later stage of the synthesis. For example, the synthesis of 3,4-disubstituted pyrrolidines can be achieved through stereoselective cycloaddition reactions. nih.govnih.gov

The synthesis of N-substituted-3-arylpyrrolidines has been achieved through the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates. nih.gov This methodology allows for the introduction of various aryl groups at the 3-position.

| Modification | Synthetic Approach | Example Reagents |

| N-Alkylation | Reaction of the pyrrolidine nitrogen with an alkyl halide or other electrophile. nih.gov | Alkyl bromides, Alkyl iodides, Reductive amination with aldehydes/ketones |

| N-Acylation | Reaction of the pyrrolidine nitrogen with an acylating agent. | Acyl chlorides, Carboxylic acids with coupling agents |

| Ring Substitution | Use of substituted precursors in the ring formation step or subsequent functionalization. nih.govnih.gov | Substituted alkenes in cycloadditions, Functionalized γ-amino alkenes |

| Coupling with N-Substituted Precursors | Utilizing N-substituted pyrrolidine derivatives in cross-coupling reactions. nih.gov | N-benzyl-3-(methanesulfonyloxy)pyrrolidine, Diarylcuprates |

This table details the synthesis of N-substituted and ring-modified this compound derivatives.

Exploration of Green Chemistry Principles and Sustainable Synthesis Protocols

The development of synthetic methodologies for this compound and its derivatives has increasingly focused on the integration of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov Sustainable synthesis protocols, such as those employing microwave-assisted heating and ultrasound irradiation, have emerged as powerful tools in the synthesis of heterocyclic compounds, including the pyrrolidine scaffold. nih.govtandfonline.com These techniques offer significant advantages over traditional heating methods, including accelerated reaction times, increased yields, and often milder reaction conditions. mdpi.commdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. mdpi.com This rapid, volumetric heating often leads to a dramatic reduction in reaction times, from hours to mere minutes, while also improving product yields and purity. mdpi.commdpi.com The application of microwave irradiation has been successfully demonstrated in the synthesis of various nitrogen-containing heterocycles, including pyrrolidines and related structures. mdpi.comtandfonline.com

For instance, microwave-assisted methods have been employed for the efficient synthesis of polysubstituted pyrrolidine compounds. tandfonline.com In one reported methodology, a multi-component condensation reaction to form polycyclic pyrrolidine derivatives was carried out in xylene at 130–150°C. Under microwave irradiation, the reaction time was only 20 minutes, affording the products in yields ranging from 52–93%. tandfonline.com Another example highlights a solvent- and catalyst-free, three-component condensation to produce a phenol-substituted pyridine, which shares structural motifs with the target compound. This reaction, conducted under microwave irradiation (400 W) at 120°C for 30 minutes, resulted in a high yield of 83%. tandfonline.com

These protocols demonstrate the potential for applying microwave-assisted synthesis to the preparation of this compound derivatives. The benefits of this approach are clearly illustrated when compared to conventional heating methods, which typically require much longer reaction times to achieve similar or often lower yields. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrrolidine and Related Heterocycles

| Product Type | Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | Microwave (150°C) | 8 min | 68–82% | rsc.org |

| Quinolines | Microwave (neat, 200°C) | 20–25 min | 40–68% | rsc.org |

| Quinolines | Conventional (reflux) | 7–10 h | 85–91% | tandfonline.com |

| Quinolines | Microwave | 1.5–2.5 h | 87–93% | tandfonline.com |

| Pyrazole Derivatives | Conventional (reflux) | 8–9.5 h | 28–72% | tandfonline.com |

Ultrasound Irradiation

Ultrasound irradiation has been established as another effective green chemistry technique for promoting organic reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. rsc.orgtandfonline.com This method is particularly advantageous for multicomponent reactions (MCRs), which are themselves aligned with green chemistry principles due to their high atom and step economy. tandfonline.com

The synthesis of polysubstituted pyrrolidine derivatives has been achieved efficiently through one-pot, four-component condensation reactions under catalyst-free conditions using ultrasonic irradiation. rsc.org These reactions, performed at room temperature, have been shown to produce pyrrolidines diastereoselectively in good to excellent yields (56–96%). rsc.org The use of ultrasound eliminates the need for a catalyst and often allows for the use of greener solvents, such as ethanol (B145695) or even water, further enhancing the sustainability of the protocol. nih.govrsc.org For example, the synthesis of substituted 3-pyrrolin-2-ones was successfully carried out using ultrasound in an ethanolic citric acid solution, a green solvent and additive combination. rsc.org This method features a clean reaction profile, simple work-up, and short reaction times. rsc.org

Mechanochemical approaches, such as grinding or ball-milling, sometimes combined with ultrasound, represent another frontier in the sustainable synthesis of pyrrolidine derivatives. A mechanochemical process was used for the alkylation of 3-Boc-amino-pyrrolidine, which proceeded efficiently to afford the desired product in 83% yield. acs.org These solvent-free or low-solvent methods significantly reduce waste and environmental impact. acs.org

Table 2: Research Findings on Ultrasound-Assisted Synthesis of Pyrrolidine Derivatives

| Reaction Type | Conditions | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Four-component condensation of secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins | Ultrasound, Room Temperature, Catalyst-free | High efficiency, Diastereoselectivity, Mild conditions | 56–96% | rsc.org |

| Multicomponent synthesis of 3-pyrrolin-2-ones | Ultrasound, Citric Acid, Ethanol | Green solvent/additive, Clean reaction, Easy work-up | Excellent | rsc.org |

| Three-component reaction with keto carboxylic acids, primary amines, and isocyanides | Ultrasound, Ethanol, Room Temperature | Green solvent, One-pot, Simple procedure | Not specified | tandfonline.com |

Chemical Reactivity and Advanced Derivatization Studies of 4 Pyrrolidin 3 Yl Phenol

Electrophilic and Nucleophilic Reactivity of the Phenolic Hydroxyl Group and Aromatic Ring

The chemical behavior of the phenol (B47542) and aromatic ring in 4-(pyrrolidin-3-yl)phenol is governed by the interplay of the hydroxyl and pyrrolidinyl substituents.

Phenolic Hydroxyl Group Reactivity: The hydroxyl group (-OH) behaves as a nucleophile and a weak acid. Its deprotonation, typically with a base like sodium hydroxide, yields a highly reactive phenoxide ion. This increased nucleophilicity allows it to participate in reactions such as Williamson ether synthesis to form ethers. The nucleophilicity of the phenolic hydroxyl group is influenced by the steric and electronic properties of substituents on the ring. acs.org

Aromatic Ring Reactivity: The hydroxyl group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. Similarly, the pyrrolidinyl group, being an alkylamino substituent, is also strongly activating and directs ortho and para. In this compound, the positions ortho to the hydroxyl group (C3 and C5) are the most activated sites for electrophilic attack. The hydroxyl group stabilizes the intermediate arenium ion through resonance, making phenols highly susceptible to electrophilic substitution. byjus.com

Common electrophilic substitution reactions applicable to this scaffold include:

Nitration: Reaction with dilute nitric acid can introduce a nitro group, primarily at the positions ortho to the hydroxyl group. byjus.com For example, the nitration of related pyrrolidine-substituted phenols is a key step in synthesizing more complex derivatives, with regioselectivity controlled by reaction conditions. smolecule.com

Halogenation: Phenols are readily halogenated even without a Lewis acid catalyst. byjus.com Treatment with bromine water can lead to polybromination, while using a less polar solvent can yield monobrominated products. byjus.com

Kolbe-Schmitt Reaction: The phenoxide ion can react with a weak electrophile like carbon dioxide under pressure to introduce a carboxylic acid group, typically at the ortho position. byjus.com

The table below summarizes the expected reactivity at different positions of the aromatic ring towards electrophiles.

| Position | Activating Group(s) | Predicted Reactivity |

| C2, C6 | Pyrrolidinyl (ortho) | Activated |

| C3, C5 | Hydroxyl (ortho), Pyrrolidinyl (meta) | Highly Activated |

Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen and Ring System (e.g., Amine Functionalization, Ring Expansion/Contraction)

The pyrrolidine portion of the molecule offers distinct sites for functionalization, primarily at the secondary amine and the C-H bonds of the ring.

Pyrrolidine Nitrogen Reactivity: The nitrogen atom in the pyrrolidine ring is a secondary amine, which confers both basicity and nucleophilicity to the scaffold. nih.gov This allows for a variety of functionalization reactions:

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated using appropriate electrophiles. For instance, reductive amination is a common method to introduce alkyl groups. mdpi.com

N-Acylation: The amine can react with acyl chlorides or anhydrides to form amides. This is a key step in the synthesis of many biologically active molecules. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

The basicity of the pyrrolidine nitrogen can be influenced by substituents on the ring, with charged groups having a strong effect. nih.gov

Pyrrolidine Ring Reactivity: The C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen (at the C2 and C5 positions), can be functionalized through modern catalytic methods. Transition metal-catalyzed C(sp³)–H functionalization allows for the direct introduction of aryl or other groups. thieme-connect.com For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to be an effective method for producing 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry. researchgate.net While many methods focus on the C2 position, the functionalization at C3, as seen in the parent compound, provides a different vector for molecular elaboration. thieme-connect.comresearchgate.net Nitrogen-centered radicals can also be harnessed for the construction and functionalization of pyrrolidine rings. acs.org

Formation of Complex Molecular Architectures Utilizing the this compound Scaffold as a Building Block

The bifunctional nature of this compound makes it an ideal building block for synthesizing complex molecular architectures, a strategy widely employed in drug discovery and materials science. nih.gov By sequentially or selectively reacting at its different functional groups, chemists can construct elaborate three-dimensional structures. nih.govacs.org

A notable example is the synthesis of potent and selective estrogen receptor degraders (SERDs). In this context, a protected form of a (pyrrolidin-3-yl)oxyphenyl derivative was coupled via a Suzuki reaction to a complex core structure, demonstrating the utility of this scaffold in late-stage functionalization to build sophisticated drug candidates. acs.org

The pyrrolidine ring itself is a versatile scaffold for creating diversity. The 1,3-dipolar cycloaddition reaction is a powerful method for constructing pyrrolidine rings and can be used to generate star-shaped molecules with pyrrolidine side arms. nih.govrsc.org Furthermore, the pyrrolidine nitrogen can be used as a handle to introduce other heterocyclic systems. For example, pyrrolidinyl triazoles have been synthesized from azidopyrrolidine intermediates via copper-catalyzed azide-alkyne cycloaddition, a key reaction in medicinal chemistry. rsc.org

The phenol group can be transformed to participate in various coupling reactions. For instance, conversion to a triflate allows for Suzuki coupling reactions, enabling the attachment of new aryl groups. acs.org

The table below provides examples of complex structures synthesized from pyrrolidine-phenol type scaffolds.

| Starting Scaffold Type | Reaction Type | Resulting Complex Architecture | Research Area | Citation |

| (Pyrrolidin-3-yl)oxyphenyl boronate | Suzuki Coupling | Benzannulene-based SERD | Medicinal Chemistry | acs.org |

| Azidopyrrolidine | 1,3-Dipolar Cycloaddition | Pyrrolidinyl triazoles | Medicinal Chemistry | rsc.org |

| N-(4,4-diethoxybutyl)ureas containing a phenol | Intramolecular Cyclization / Mannich-type reaction | 2-Arylpyrrolidine-1-carboxamides | Medicinal Chemistry | nih.gov |

| Chalcones and Sarcosine | 1,3-Dipolar Cycloaddition | Star-shaped molecules with pyrrolidine arms | Materials Science | rsc.org |

Redox Properties of this compound Derivatives Containing Sterically Hindered Phenol Fragments

The redox behavior of phenols is a critical aspect of their chemistry, particularly for applications as antioxidants. The introduction of sterically hindering groups, such as tert-butyl groups at the positions ortho to the hydroxyl moiety, dramatically influences these properties. Research has focused on derivatives like (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidines.

Studies using cyclic voltammetry on these sterically hindered phenol-pyrrolidine derivatives reveal that they are typically oxidized irreversibly in two stages. researchgate.net The first stage corresponds to the formation of a stable phenoxy radical, a key species in the mechanism of antioxidant action. researchgate.netresearchgate.net The stability of this radical is enhanced by the bulky ortho substituents, which prevent dimerization and other deactivation pathways. The formation of these stable phenoxy radicals has been confirmed by Electron Spin Resonance (ESR) spectroscopy. researchgate.netresearchgate.net

The oxidation potentials of these compounds are comparable to that of butylated hydroxytoluene (BHT), a well-known commercial antioxidant, indicating their potential utility in preventing oxidative degradation. mdpi.comresearchgate.net The electrochemical behavior is complex and can be influenced by factors such as pH; the addition of acid can protect some oxidizable groups via protonation. nih.gov

The table below shows electrochemical data for related sterically hindered phenol derivatives.

| Compound Type | Method | Key Finding | Citation |

| (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid derivatives | Cyclic Voltammetry | Irreversible two-stage oxidation | researchgate.netresearchgate.net |

| (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidines | ESR Spectroscopy | Formation of a stable phenoxy radical confirmed | researchgate.netresearchgate.net |

| Pyrimidine derivatives with 2,6-di-tert-butyl-phenol fragments | Cyclic Voltammetry | Oxidation potentials comparable to BHT | mdpi.comresearchgate.net |

Rational Design and Synthesis of Functionalized Derivatives for Specific Research Applications (e.g., Chiral Ligand Design, Material Science Precursors)

The rational design and synthesis of derivatives based on the this compound scaffold are driven by the pursuit of new functionalities for specific applications, ranging from asymmetric catalysis to materials science.

Chiral Ligand Design: The pyrrolidine ring is a common chiral scaffold in the design of ligands for asymmetric catalysis. nih.gov By starting with an enantiopure form of this compound, or by resolving a racemic mixture, chiral ligands can be synthesized. These ligands are crucial for creating chiral catalysts that can control the stereochemical outcome of a chemical reaction. For example, chiral pyrrolidine units have been incorporated into polymer-supported organocatalysts and used to modify metal surfaces for asymmetric Michael additions. rsc.org Pinane-based chiral aminodiols, which are structurally related, have been successfully used as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com The selection and synthesis of such chiral ligands are pivotal for constructing chiral metal-organic frameworks (MOFs), which have applications in enantioselective separations and catalysis. frontiersin.orgnih.gov

Material Science Precursors: The ability of this compound to undergo polymerization and form ordered structures makes it a valuable precursor in materials science. Derivatives of the related 4-(pyrrolidin-1-yl)phenol (B92362) have been explored in polymer chemistry and nanotechnology for creating novel polymers and nanocomposites with enhanced properties. The rigid structure combined with reactive handles allows for its incorporation into larger, well-defined architectures like MOFs, where the properties of the resulting material can be tuned by the choice of the organic linker. frontiersin.orgnih.gov

Probes for Biological Research: The scaffold is also a key component in the synthesis of molecules designed for specific biological research applications. A palladium-catalyzed hydroarylation process has been developed to synthesize 3-aryl pyrrolidines, a class of molecules with known potency in diverse biological contexts, demonstrating how this core can be used to rapidly generate libraries of drug-like molecules. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Pyrrolidin 3 Yl Phenol

Comprehensive Spectroscopic Methods for Structural Elucidation and Confirmation

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of 4-(Pyrrolidin-3-yl)phenol. Each technique offers unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the pyrrolidine (B122466) ring. The aromatic protons typically appear as a set of doublets in the downfield region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyrrolidine ring would resonate in the upfield region (δ 1.5-4.0 ppm), with their specific chemical shifts and coupling patterns revealing their connectivity and stereochemical relationships. The phenolic hydroxyl proton and the amine proton of the pyrrolidine ring would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The aromatic carbons of the phenol ring are expected to resonate in the δ 110-160 ppm range, with the carbon atom attached to the hydroxyl group (ipso-carbon) appearing at the most downfield position due to the deshielding effect of the oxygen atom. The carbon atoms of the pyrrolidine ring will appear in the aliphatic region of the spectrum (δ 20-60 ppm).

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing definitive structural assignments. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the pyrrolidine and phenol rings. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra identify longer-range (2-3 bond) correlations, which are crucial for connecting the pyrrolidine and phenol fragments of the molecule.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Phenolic OH | Variable (broad) | C (ipso, attached to OH) | ~155-160 |

| Aromatic CH | 6.5 - 7.5 | Aromatic CH | ~115-130 |

| Pyrrolidine NH | Variable (broad) | C (ipso, attached to pyrrolidine) | ~125-135 |

| Pyrrolidine CH | 2.5 - 4.0 | Pyrrolidine CH/CH₂ | ~25-60 |

| Pyrrolidine CH₂ | 1.5 - 2.5 |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine in the pyrrolidine ring may also appear in this region, typically as a sharper peak. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring are expected just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely produce one or more sharp bands in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the phenol is expected around 1200-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, can be a prominent feature in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) | IR |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch (Phenol) | 1200 - 1260 | IR |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenol chromophore in this compound is expected to exhibit characteristic absorption bands in the ultraviolet region. Typically, phenols show a primary absorption band (π → π* transition) around 210-220 nm and a secondary, less intense band (n → π* transition) around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and pH. For instance, in a basic solution, the deprotonation of the phenolic hydroxyl group to form a phenoxide ion leads to a bathochromic (red) shift of the absorption maximum. docbrown.inforesearchgate.net

| Solvent Condition | Expected λmax (nm) | Transition |

| Neutral | ~270-280 | n → π |

| Basic | >280 | n → π |

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound.

In positive-ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural insights. A likely fragmentation pathway would involve the loss of the pyrrolidine ring as a neutral species, which is a common fragmentation pattern for α-pyrrolidinophenones. wvu.eduresearchgate.net Other characteristic fragment ions could arise from cleavages within the pyrrolidine ring or the loss of small neutral molecules from the phenol ring.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 164.1075 (Calculated for C₁₀H₁₄NO⁺) | Protonated molecule |

| Fragment 1 | Variable | Loss of pyrrolidine moiety |

| Fragment 2 | Variable | Cleavage within the pyrrolidine ring |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenolic compounds. A reversed-phase HPLC method, typically employing a C18 stationary phase, would be suitable for the separation and quantification of this compound. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set at the λmax of the compound. Method development would involve optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve good resolution and peak shape. nih.govmfd.org.mk

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be employed for the analysis of this compound, although derivatization may be necessary to improve its volatility and thermal stability. ekb.eg The use of a mass spectrometric detector allows for both quantification and confirmation of the identity of the analyte.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV, MS |

| GC | Fused silica (B1680970) capillary column | Helium | MS (FID) |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of phenolic compounds like "this compound". Its versatility allows for both the quantitative determination of the compound in a sample (analytical) and the isolation of the pure substance from a mixture (preparative).

Analytical HPLC: For analytical purposes, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The separation of "this compound" would be achieved by optimizing the mobile phase composition, often a gradient mixture of acetonitrile or methanol and water, with additives like formic acid or acetic acid to ensure good peak shape by controlling the ionization state of the molecule's basic pyrrolidine nitrogen and acidic phenol group. Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, providing both quantitative data and spectral information to aid in peak identification.

Preparative HPLC: When isolation of pure "this compound" is required, the principles of analytical HPLC are scaled up. This involves using larger columns with greater stationary phase capacity and higher mobile phase flow rates to handle larger sample loads. The goal is to separate the target compound from synthesis byproducts or impurities. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined. The choice of mobile phase is critical, as it must be volatile enough to be easily removed from the collected fractions to yield the purified solid compound.

Table 1: Illustrative Analytical HPLC Method Parameters for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separating moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile | Organic solvent to elute the compound from the column. |

| Gradient | 5% to 95% B over 15 min | Gradually increases elution strength to separate compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale separations. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

| Detector | UV-Vis DAD at 275 nm | Wavelength where the phenol chromophore exhibits strong absorbance. |

| Expected Rt | ~7.5 min | Hypothetical retention time under these conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, "this compound" contains polar functional groups (-OH, -NH) that make it non-volatile and prone to thermal degradation, complicating direct GC analysis. Therefore, a derivatization step is essential to convert it into a more volatile and stable form.

The most common derivatization strategy for phenols and amines is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reacting "this compound" with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield its di-TMS derivative. This derivative is significantly more volatile and less polar, making it suitable for GC analysis.

Once injected into the GC, the derivative is separated from other components on a capillary column. The separated components then enter the mass spectrometer, which fragments the molecules into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification.

Table 2: Expected GC-MS Data for Trimethylsilyl Derivative of this compound

| Parameter | Description |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivative Name | 4-(1-(trimethylsilyl)pyrrolidin-3-yl)phenyl trimethylsilyl ether |

| Expected Molecular Ion (M+) | m/z 321 |

| Key Fragment Ions (m/z) | 306 (M-15, loss of CH₃), 234 (Loss of pyrrolidine moiety), 73 (Base peak, Si(CH₃)₃) |

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for charged species. It separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high voltage.

For the analysis of "this compound", Capillary Zone Electrophoresis (CZE) would be the most direct mode. The compound is amphoteric, meaning it can be positively charged (protonated pyrrolidine) at low pH or negatively charged (deprotonated phenol) at high pH. Analysis would typically be performed in a basic buffer (e.g., borate (B1201080) or phosphate (B84403) buffer, pH > 10) to ensure the phenolic hydroxyl group is deprotonated, imparting a negative charge on the molecule. This allows it to migrate against the electroosmotic flow towards the anode, enabling separation from neutral and positively charged species. CE methods are known for their rapid analysis times, minimal sample consumption, and high separation efficiency.

Advanced Detection and Quantification Strategies in Complex Chemical Matrices

Analyzing "this compound" in complex matrices, such as biological fluids, wastewater, or pharmaceutical formulations, presents significant challenges due to the presence of interfering substances. Advanced strategies are required to achieve reliable detection and quantification.

A crucial first step is often sample pre-treatment to isolate the analyte and remove matrix components. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, where a sorbent material is chosen to selectively retain the analyte while interfering compounds are washed away.

For detection, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides superior selectivity and sensitivity compared to UV detection alone. A mass spectrometer can selectively monitor for the specific molecular ion and characteristic fragment ions of "this compound", a technique known as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). This allows the instrument to filter out the noise from co-eluting matrix components, enabling accurate quantification at very low levels. Similarly, GC-MS provides high selectivity for the analysis of the compound's volatile derivative.

Validation and Performance Metrics in Analytical Method Development (e.g., Linearity, Limit of Detection, Recovery, Precision)

The development of any analytical method for "this compound" must be followed by a thorough validation process to ensure its suitability for the intended purpose. Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the analytical application. Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include the following:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 3: Typical Validation Parameters and Acceptance Criteria for an HPLC Method

| Parameter | Typical Acceptance Criteria | Illustrative Result for this compound Method |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | Defined by linearity | 1 - 100 µg/mL |

| LOD (µg/mL) | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |

| LOQ (µg/mL) | Signal-to-Noise ≥ 10:1 | 0.5 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.5% |

Surface Analysis Techniques for Modified Materials (e.g., X-ray Photoelectron Spectroscopy for Chemically Modified Electrodes)

When "this compound" is used to modify a surface, for instance, in the development of a chemically modified electrode for biosensing, techniques that probe the surface composition are essential. X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique.

XPS analysis involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. This allows for the determination of the elemental composition of the surface and the chemical state of the detected elements.

If a gold or carbon electrode surface were modified with "this compound", XPS would be used to confirm the successful immobilization. The XPS survey spectrum would show the appearance of peaks for Nitrogen (N 1s) from the pyrrolidine ring and Oxygen (O 1s) from the phenol group, which would be absent on the unmodified substrate. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the chemical bonding environments, confirming the integrity of the immobilized molecule.

Table 4: Expected XPS Binding Energies for Surface-Immobilized this compound

| Element (Core Level) | Expected Binding Energy (eV) | Associated Functional Group |

|---|---|---|

| C 1s | ~284.8 eV | C-C, C-H (Aromatic and Aliphatic) |

| C 1s | ~286.0 eV | C-N (Pyrrolidine) |

| C 1s | ~286.5 eV | C-O (Phenol) |

| O 1s | ~533.0 eV | C-O-H (Phenol) |

| N 1s | ~400.0 eV | C-N-C (Pyrrolidine) |

Theoretical and Computational Investigations of 4 Pyrrolidin 3 Yl Phenol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide profound insights into the intrinsic properties of a molecule, governing its structure, stability, and reactivity. For 4-(Pyrrolidin-3-yl)phenol, these computational methods illuminate the interplay between the electron-rich phenol (B47542) ring and the flexible, nitrogen-containing pyrrolidine (B122466) scaffold.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the optimized geometry and electronic structure of molecules from first principles. nih.govaps.org DFT methods, such as those employing the B3LYP functional, are widely used for their balance of accuracy and computational efficiency in studying phenolic compounds. rjpn.orgnih.gov These calculations solve the Schrödinger equation to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would begin by optimizing the molecular geometry. The geometry of the phenol moiety is well-established, characterized by the sp² hybridization of the aromatic ring carbons. The pyrrolidine ring, however, is non-planar and flexible. nih.gov Ab initio calculations are particularly useful for analyzing the subtle energy differences between the various puckered conformations of the pyrrolidine ring. researcher.life The substitution at the C3 position with a phenol group significantly influences the ring's preferred conformation. nih.gov Theoretical calculations predict the most stable arrangement by minimizing the steric hindrance and optimizing electronic interactions between the two ring systems.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond Type | Predicted Value (Å or °) | Description |

|---|---|---|---|

| Bond Length | C-C (Aromatic) | ~1.39 - 1.40 Å | Typical length for benzene (B151609) ring C-C bonds. |

| Bond Length | C-O (Phenolic) | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |

| Bond Length | O-H (Phenolic) | ~0.96 Å | Standard length for a phenolic hydroxyl group. |

| Bond Length | C-N (Pyrrolidine) | ~1.47 Å | Standard sp³ carbon to sp³ nitrogen single bond length. |

| Bond Length | C-C (Pyrrolidine) | ~1.54 Å | Standard sp³ carbon to sp³ carbon single bond length. |

| Bond Angle | C-C-C (Aromatic) | ~120° | Reflects the hexagonal geometry of the benzene ring. |

| Bond Angle | C-O-H | ~109° | Typical angle for a hydroxyl group attached to an aromatic ring. |

| Bond Angle | C-N-C (Pyrrolidine) | ~108 - 112° | Dependent on the ring pucker and steric environment. |

Note: These values are illustrative and would be precisely determined through specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. rsc.org The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. wolfram.comyoutube.com

In an MEP map of this compound, distinct regions of charge would be visible.

Negative Potential (Red/Yellow): The most electron-rich regions, indicating sites for electrophilic attack, are expected to be localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring due to their lone pairs of electrons. researchgate.netresearchgate.net The delocalized π-electron cloud of the phenol ring also contributes to a negative potential above and below the ring plane. researchgate.net

Positive Potential (Blue): The most electron-poor region, indicating the site for nucleophilic attack, will be concentrated on the hydrogen atom of the hydroxyl group. researchgate.net The hydrogen atoms on the pyrrolidine ring and, to a lesser extent, the aromatic ring will also show positive potential.

Neutral Potential (Green): The carbon skeleton of the molecule generally represents a region of near-zero potential.

The MEP map provides a clear rationale for the molecule's intermolecular interactions, such as hydrogen bonding, where the positive potential on the hydroxyl hydrogen acts as a hydrogen bond donor and the negative potentials on the oxygen and nitrogen atoms act as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. rjpn.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom, as these are the most readily ionizable parts of the molecule. The LUMO is likely distributed across the π-antibonding system of the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. nih.gov

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors for Phenolic Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (σ) |

|---|---|---|---|---|---|

| Phenol | -6.0 to -6.5 | -0.5 to -1.0 | 5.0 - 6.0 | 2.5 - 3.0 | 0.33 - 0.40 |

| Caffeic Acid | -5.67 | -1.52 | 4.15 | 2.075 | 0.48 |

| Gallic Acid | -6.21 | -1.25 | 4.96 | 2.48 | 0.40 |

Note: Data for Caffeic and Gallic acid are representative values from computational studies. nih.gov The values for this compound would require specific calculation but are expected to fall within a similar range, with the amine group likely raising the HOMO energy and reducing the gap compared to unsubstituted phenol.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure of bonds and lone pairs, making electronic interactions easier to interpret. uni-muenchen.denih.gov This method provides detailed information on charge distribution, hybridization, and intramolecular donor-acceptor (hyperconjugative) interactions that contribute to molecular stability. wikipedia.org

In this compound, NBO analysis would reveal several key features:

Hybridization: It would confirm the sp² character of the aromatic carbon and oxygen atoms and the sp³ character of the atoms in the pyrrolidine ring.

Natural Population Analysis: This provides a more robust calculation of atomic charges than other methods, detailing the electron distribution. The analysis would quantify the negative charge on the oxygen and nitrogen atoms and the positive charge on the hydroxyl hydrogen. researchgate.net

Donor-Acceptor Interactions: The most significant stabilizing interactions would be identified via second-order perturbation theory. wisc.edu These would include:

Delocalization of the oxygen atom's lone pair (donor) into the π* anti-bonding orbitals of the aromatic ring (acceptor).

Delocalization of the nitrogen atom's lone pair (donor) into the σ* anti-bonding orbitals of adjacent C-C and C-H bonds (acceptors).

Interactions between the π orbitals of the benzene ring and the σ* orbitals of the attached pyrrolidine ring.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Scaffolds

The conformational flexibility of the pyrrolidine ring is a defining structural feature of this compound. The five-membered ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. acs.orgacs.org The position and orientation of the bulky phenol substituent at the C3 position are critical in determining the relative energies of these conformers. nih.gov

Conformational analysis using computational methods can map the potential energy surface of the molecule. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure to identify low-energy, stable conformers. researchgate.net For substituted prolines and pyrrolidines, substituents are known to "lock" the ring into a preferred pucker, either endo (substituent is pseudo-axial) or exo (substituent is pseudo-equatorial). nih.govnih.gov The pseudo-equatorial orientation is often favored to minimize steric strain. acs.org

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of flexible molecules over time. nih.govacs.org An MD simulation models the atomic motions of the molecule in a simulated environment (e.g., in a water box to mimic aqueous solution) by solving Newton's equations of motion. researchgate.net For this compound, an MD simulation could:

Reveal the preferred ring pucker and the orientation of the phenol group in solution.

Identify the most populated conformational states and the timescales of transitions between them.

Analyze the patterns of intramolecular and intermolecular hydrogen bonding with solvent molecules. scispace.com

Provide insight into how the molecule's shape fluctuates, which is crucial for understanding its potential biological activity and interactions with receptors. nih.gov

These simulations provide a detailed, time-resolved picture of the molecule's structural landscape that complements the static view from energy minimization calculations. researchgate.net

Computational Spectroscopy for Prediction and Interpretation of Experimental Data (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation of new compounds and the interpretation of experimental spectra. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. acs.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. researchgate.net This is particularly useful for assigning specific resonances, especially in the complex pyrrolidine region. The predicted shifts would depend heavily on the molecule's dominant conformation in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.7 - 7.2 ppm | Two distinct signals (doublets) characteristic of a 1,4-disubstituted benzene ring. |

| ¹H (Phenolic OH) | 4.5 - 9.5 ppm | Broad singlet, position is highly dependent on solvent and concentration. mdpi.com |

| ¹H (Pyrrolidine CH, CH₂) | 2.5 - 4.0 ppm | Complex multiplet patterns due to diastereotopic protons and coupling. |

| ¹H (Pyrrolidine NH) | 1.5 - 3.5 ppm | Broad singlet, may exchange with solvent protons. |

| ¹³C (Aromatic C-O) | 150 - 158 ppm | Quaternary carbon attached to the hydroxyl group. |

| ¹³C (Aromatic C-H) | 115 - 130 ppm | Aromatic carbons with attached protons. |

| ¹³C (Aromatic C-C) | 125 - 135 ppm | Quaternary carbon attached to the pyrrolidine ring. |

| ¹³C (Pyrrolidine C) | 40 - 65 ppm | Carbons of the saturated pyrrolidine ring. |

Note: These are estimated ranges based on typical values for substituted phenols and pyrrolidines. researchgate.netrsc.org

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. ed.gov For this compound, the predicted spectrum would show characteristic peaks for its functional groups. Comparing the computed frequencies (often scaled to correct for systematic errors) with an experimental spectrum helps confirm the molecular structure. longdom.org

Key predicted vibrational frequencies would include:

O-H stretch: A strong, broad band around 3200-3550 cm⁻¹, characteristic of a hydrogen-bonded phenol. docbrown.infoorgchemboulder.com

Aromatic C-H stretch: Bands just above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹ from the pyrrolidine ring.

Aromatic C=C stretch: Sharp peaks in the 1440-1600 cm⁻¹ region. docbrown.info

C-O stretch: A strong band in the 1230-1140 cm⁻¹ region. docbrown.info

C-N stretch: A band in the 1100-1250 cm⁻¹ region.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov Phenolic compounds are known to absorb UV light due to π → π* transitions within the aromatic ring. researchgate.net For this compound, TD-DFT would likely predict two main absorption bands characteristic of phenols, and the analysis would show how the pyrrolidin group, acting as an auxochrome, influences the position and intensity of these bands. ijset.inresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties and Potential in Optoelectronic Materials

Theoretical and computational studies suggest that this compound possesses notable non-linear optical (NLO) properties, making it a candidate for investigation in the field of optoelectronic materials. The NLO response in organic molecules is primarily driven by intramolecular charge transfer (ICT) between electron donor and acceptor groups, facilitated by a π-conjugated system. In this compound, the phenol group can act as an electron donor and the pyrrolidine ring as a donor, which can lead to significant NLO effects. nih.gov

Quantum computational studies on similar donor-acceptor systems, such as phenanthrene derivatives with pyrrolidinyl donors, have demonstrated that the presence of the pyrrolidinyl group can enhance NLO properties. nih.govresearchgate.net These studies often employ methods like Density Functional Theory (DFT) to calculate key NLO parameters such as polarizability (α) and first hyperpolarizability (β). The magnitude of these parameters is indicative of the material's potential for applications in technologies like optical switching and frequency conversion. nih.govfrontiersin.org

The design of molecules with significant NLO response often focuses on creating a substantial change in dipole moment upon electronic excitation. The combination of the electron-rich phenol and the nitrogen-containing pyrrolidine ring in this compound provides a structural basis for such ICT. Computational models can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a crucial factor in determining the NLO response. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability values.

While direct experimental data on the NLO properties of this compound is not extensively available, theoretical calculations for analogous compounds provide a strong indication of its potential. The table below summarizes typical NLO parameters calculated for organic molecules with similar functional groups.

Table 1: Representative Calculated NLO Properties for Donor-Acceptor Organic Molecules

| Parameter | Description | Typical Calculated Values (a.u.) |

| α | Linear Polarizability | 10-24 - 10-22 |

| β | First Hyperpolarizability | 10-30 - 10-27 |

| γ | Second Hyperpolarizability | 10-36 - 10-32 |

Note: These are representative value ranges for organic NLO materials and are not specific experimental values for this compound.

Studies of Intermolecular Interactions (e.g., with Graphene Monolayers, General Binding Site Analysis for Chemical Design)

Computational modeling is a powerful tool for investigating the intermolecular interactions of this compound, which are crucial for understanding its behavior in various environments, including its potential interactions with materials like graphene and its application in chemical design.

Interaction with Graphene Monolayers:

Theoretical studies on the interaction of phenolic compounds with graphene surfaces reveal the significance of non-covalent interactions, primarily π-π stacking and hydrogen bonding. nih.govchemmethod.com The planar phenol ring of this compound can engage in π-π stacking with the sp²-hybridized carbon atoms of the graphene lattice. The strength of this interaction is influenced by the orientation of the molecule relative to the graphene sheet. nih.gov

Furthermore, the hydroxyl group of the phenol and the N-H group of the pyrrolidine ring can act as hydrogen bond donors, forming hydrogen bonds with suitable acceptor sites on functionalized graphene or with other molecules in the vicinity. nih.gov Molecular dynamics simulations and quantum mechanics calculations can be employed to determine the preferred adsorption geometries and binding energies of this compound on graphene. These studies indicate that such interactions can influence the electronic properties of both the molecule and the graphene sheet. chemmethod.com

General Binding Site Analysis for Chemical Design:

Understanding the intermolecular interaction patterns of this compound is fundamental for its application in drug discovery and materials science. Computational methods such as molecular docking and quantum theory of atoms in molecules (QTAIM) can be used to analyze its binding potential with biological macromolecules or other chemical entities. researchgate.net

These analyses can identify key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions (the phenyl ring), and the three-dimensional arrangement of the pyrrolidine ring. This information is valuable for designing new molecules with specific binding affinities and selectivities. For instance, the pyrrolidine scaffold is a common motif in many biologically active compounds, and understanding its interaction profile can guide the development of new therapeutic agents. researchgate.netnih.gov

Thermodynamic Property Calculations for Reaction Feasibility and Stability

Computational chemistry provides valuable insights into the thermodynamic properties of this compound, which are essential for predicting its stability and the feasibility of its synthesis and reactions. Standard thermodynamic parameters such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) can be calculated using various theoretical methods.

Table 2: Standard Thermodynamic Properties of Phenol and Pyrrolidine (Gas Phase)

| Compound | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) |

| Phenol | C₆H₆O | -96.4 ± 0.6 | 314.5 ± 2.1 |

| Pyrrolidine | C₄H₉N | 34.3 ± 1.3 | 296.5 ± 2.1 |

Source: NIST Chemistry WebBook

DFT calculations can be used to estimate the thermodynamic properties of this compound with a reasonable degree of accuracy. These calculations typically involve geometry optimization followed by frequency analysis to obtain the zero-point vibrational energy, thermal energy, and entropy. The calculated enthalpy and Gibbs free energy can be used to assess the stability of different conformers of the molecule and to predict the thermodynamics of reactions in which it participates.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the solid state of a molecule. mq.edu.aunih.gov While a crystal structure of this compound is not available in the searched literature, Hirshfeld analysis of related phenolic and pyrrolidine-containing compounds can provide a strong indication of the types of interactions that would govern its crystal packing. figshare.comeurjchem.comresearchgate.netresearchgate.net

This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is typically visualized using a color-coded map of dnorm, which indicates distances shorter (red), equal to (white), and longer (blue) than the van der Waals radii of the interacting atoms. nih.gov

For this compound, the following intermolecular interactions are expected to be prominent in its Hirshfeld surface analysis:

O-H···N Hydrogen Bonds: The phenolic hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom of the pyrrolidine ring is a potential acceptor. This is likely to be a dominant interaction in the crystal packing.

N-H···O Hydrogen Bonds: The N-H group of the pyrrolidine can also act as a hydrogen bond donor, interacting with the oxygen of the phenol group of a neighboring molecule.

C-H···π Interactions: The hydrogen atoms of the pyrrolidine and phenyl rings can interact with the π-system of the phenol ring of an adjacent molecule.

π-π Stacking: The phenol rings of neighboring molecules may engage in π-π stacking interactions.

The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. This provides a percentage contribution of each type of contact to the total surface area.

Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Expected Percentage Contribution |

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Significant |

| N···H/H···N | Moderate |

| C···C | Low to Moderate |

Note: These are expected contributions based on the analysis of similar molecules and are not derived from experimental data for this compound.

Emerging Research Directions and Future Perspectives for 4 Pyrrolidin 3 Yl Phenol Derivatives

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis and Scaffold Design

The 4-(pyrrolidin-3-yl)phenol motif is increasingly recognized as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. researchgate.netnih.gov The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that is highly sought after in drug design to explore chemical space more effectively compared to flat aromatic systems. nih.govnih.gov This non-planar structure, combined with the electronic properties of the phenol (B47542) group, makes it an attractive starting point for the synthesis of complex molecular architectures. mdpi.comnih.gov

The strategic value of this compound lies in its multiple points for chemical modification:

The Pyrrolidine Nitrogen: As a secondary amine, it is nucleophilic and can be readily functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents.

The Phenolic Hydroxyl Group: This group can be transformed into ethers or esters, or it can participate in coupling reactions, allowing for the attachment of other molecular fragments.

The Aromatic Ring: The phenol ring can undergo electrophilic aromatic substitution, enabling the introduction of additional functional groups that can modulate the molecule's electronic properties and biological activity.

This trifunctional nature allows chemists to generate large libraries of diverse compounds for high-throughput screening in drug discovery programs. The concept of "scaffold hopping," where a known active core is replaced with a structurally different but functionally similar one, has utilized pyrrolidine-containing structures to improve properties like metabolic stability and solubility. Derivatives of the this compound scaffold are being investigated for their potential in developing novel therapeutic agents due to the prevalence of the pyrrolidine ring in many biologically active compounds. researchgate.netnih.gov

Table 1: Potential Synthetic Modifications of the this compound Scaffold

| Reaction Site | Type of Reaction | Potential New Functionality |

|---|---|---|

| Pyrrolidine Nitrogen | N-Alkylation, N-Arylation, N-Acylation | Introduction of lipophilic/hydrophilic groups, pharmacophores, or linking chains. |

| Phenolic Hydroxyl | O-Alkylation (Williamson Ether Synthesis), Esterification | Modulation of solubility, metabolic stability, and receptor binding affinity. |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Fine-tuning of electronic properties and introduction of further functionalization handles. |